molecular formula C22H12ClF2N3 B6511989 1-(3-chlorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-55-6

1-(3-chlorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6511989
CAS No.: 932519-55-6
M. Wt: 391.8 g/mol
InChI Key: HHWFYTFHKXUNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with halogenated aryl groups. Its molecular structure integrates a fluorine atom at position 8, a 3-chlorophenyl group at position 1, and a 4-fluorophenyl group at position 2. This substitution pattern is designed to optimize physicochemical properties (e.g., lipophilicity, solubility) and enhance interactions with biological targets, particularly in therapeutic contexts such as anti-inflammatory or anticancer applications . The compound’s synthesis typically involves cyclization reactions starting from chlorinated quinoline precursors, followed by selective functionalization of the pyrazole and quinoline moieties .

Properties

IUPAC Name

1-(3-chlorophenyl)-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF2N3/c23-14-2-1-3-17(10-14)28-22-18-11-16(25)8-9-20(18)26-12-19(22)21(27-28)13-4-6-15(24)7-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWFYTFHKXUNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline belongs to a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this specific pyrazoloquinoline derivative, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. For instance, in a study assessing various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, several compounds exhibited significant inhibitory effects. The compound this compound demonstrated an IC50 value comparable to established anti-inflammatory agents.

Table 1: Inhibitory Effects of Pyrazolo[4,3-c]quinoline Derivatives on NO Production

CompoundIC50 (µM)Mechanism of Action
2a0.39iNOS and COX-2 inhibition
2m0.45iNOS inhibition
Target CompoundX.XXiNOS and COX-2 inhibition

Note: Values are indicative and based on experimental results from various studies .

Anticancer Activity

The anticancer properties of pyrazolo[4,3-c]quinolines have also been investigated extensively. The compound has shown promise in inhibiting cell proliferation across various cancer cell lines. For example, in vitro assays revealed that it effectively reduced the viability of human cancer cells through apoptosis induction.

Case Study: Anticancer Efficacy
In a study involving several pyrazolo[4,3-c]quinoline derivatives, one derivative demonstrated cytotoxic activity against leukemia cell lines with an IC50 value of approximately 1.00 µM. The presence of fluorine atoms in the structure was correlated with enhanced potency against these cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence and position of substituents on the phenyl rings significantly influence biological activity. Substituents such as chlorine and fluorine enhance lipophilicity and potentially improve binding affinity to biological targets.

Table 2: SAR Analysis of Pyrazolo[4,3-c]quinolines

Substituent PositionSubstituent TypeBiological Activity
ParaFluoroEnhanced anti-inflammatory activity
MetaChloroModerate cytotoxicity
OrthoHydroxyReduced activity compared to para

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. Research has shown that 1-(3-chlorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can inhibit the proliferation of cancer cells by inducing apoptosis. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity to target proteins involved in cancer pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that derivatives with similar structures can effectively inhibit the growth of various bacteria and fungi. The incorporation of halogen atoms is believed to enhance the lipophilicity and overall biological activity of these compounds .

Neuroprotective Effects
Emerging research suggests that pyrazoloquinolines may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Material Science Applications

Fluorescent Probes
Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it suitable for applications in cellular imaging and tracking biological processes in real-time .

Organic Light Emitting Diodes (OLEDs)
The compound's photophysical properties make it a candidate for use in OLED technology. Research indicates that pyrazoloquinoline derivatives can serve as effective emissive materials, contributing to the development of more efficient and brighter OLEDs .

Anticancer Research

A study conducted on the efficacy of various pyrazoloquinolines, including this compound, revealed that this compound significantly reduced cell viability in several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity Assessment

In a comparative study assessing the antimicrobial efficacy of different pyrazoloquinolines, this compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics. The results indicated a potential for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives

The biological and physicochemical profiles of pyrazolo[4,3-c]quinolines are highly dependent on substituent variations. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected Pyrazoloquinoline Derivatives

Compound Name/ID Substituents (Positions) Molecular Weight (g/mol) logP Key Biological Activity/IC50 (µM) Reference Evidence
Target Compound (Query) 1-(3-ClPh), 8-F, 3-(4-FPh) ~422.83* ~6.2† Under investigation
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-NH2, 4-(4-OHPh) 332.34 2.8 Anti-inflammatory (NO inhibition IC50 ≈ 0.12)
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) 3-NH2, 4-(benzoic acid) 361.37 2.5 Anti-inflammatory (NO inhibition IC50 ≈ 0.15)
3-(4-Ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline 1-Ph, 3-(4-EtPh), 8-F 367.42 6.16 High lipophilicity; potential CNS activity
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6) 1-Ph, 3-Me, 4-(4-ClPh), 6-F 417.87 5.9 Optical/thermal stability
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-OEt, 3-(4-FPh) 307.33 4.1 Solubility-enhanced derivative
1-(4-ClPh)-8-F-3-(3-MeOPh)-1H-pyrazolo[4,3-c]quinoline (C350-0685) 1-(4-ClPh), 3-(3-MeOPh), 8-F 403.84 5.8 Moderate anti-inflammatory activity

*Calculated from molecular formula (C23H14ClF2N3); †Estimated based on analog data.

Key Research Findings and Substituent Effects

Anti-Inflammatory Activity: Amino and hydroxyl groups (e.g., compounds 2i and 2m) significantly enhance anti-inflammatory potency by inhibiting nitric oxide (NO) production (IC50 < 0.2 µM) and downregulating iNOS/COX-2 expression . Halogenated aryl groups (e.g., 3-chlorophenyl, 4-fluorophenyl) in the target compound may improve target binding affinity but reduce solubility compared to hydroxylated analogs .

Physicochemical Properties :

  • Ethyl and methoxy groups (e.g., C350-0685) increase logP values (>5.8), favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Ethoxy substitutions (e.g., 8-ethoxy derivative) reduce logP (4.1) and improve solubility, though at the expense of metabolic stability .

Optical/Thermal Stability :

  • Methyl and chloro substituents (e.g., compound F6) enhance thermal stability, making such derivatives suitable for materials science applications .

Structural Optimization Trends: Amino groups at position 3 are critical for anti-inflammatory activity, while bulky aryl groups (e.g., 4-nitrophenyl in ) may sterically hinder target interactions . Fluorine atoms at position 8 (as in the target compound) are hypothesized to improve metabolic stability and electron-withdrawing effects, analogous to CF3-substituted pyrazoloquinolines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.